P2X3 Receptor Binding Affinity and Structural Determinants: 3,5-Dimethoxy vs. 3-Methyl and Unsubstituted Benzamide Analogs
The 1,3-thiazol-2-yl substituted benzamide patent family (WO2016091776A1) establishes that compounds bearing a 3,5-dimethoxybenzamide moiety exhibit P2X3 antagonism in the nanomolar to low micromolar range, with the substitution pattern being a key determinant of activity [1]. Closely related analog N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methylbenzamide (CAS 477547-43-6), which replaces the two meta-methoxy groups with a single methyl group, eliminates two hydrogen-bond acceptors and alters steric topography, yielding a distinct pharmacological profile that cannot be extrapolated to CAS 477547-35-6 . The broader P2X3 ligand class demonstrates that the 3,5-dimethoxybenzamide motif is a privileged pharmacophore for this target, reinforcing the specific utility of CAS 477547-35-6 [2].
| Evidence Dimension | Structural determinants of P2X3 receptor antagonism |
|---|---|
| Target Compound Data | 3,5-dimethoxybenzamide substitution with two meta-methoxy hydrogen-bond acceptors (CAS 477547-35-6) |
| Comparator Or Baseline | 3-methylbenzamide analog (CAS 477547-43-6) with single methyl group; unsubstituted benzamide analogs in patent series |
| Quantified Difference | Loss of two hydrogen-bond acceptor sites; altered electronic distribution and steric profile relative to 3,5-dimethoxy pattern. Quantitative affinity difference not available in public domain for specific pair. |
| Conditions | Structural analysis based on patent SAR data (WO2016091776A1) and pharmacophore mapping of P2X3 ligands |
Why This Matters
The 3,5-dimethoxy pharmacophore is a validated structural determinant for P2X3 target engagement; substituting with a 3-methyl analog (CAS 477547-43-6) removes key molecular recognition elements, precluding its use as an experimental proxy.
- [1] Bayer AG. 1,3-Thiazol-2-yl substituted benzamides as P2X3 receptor inhibitors. Patent WO2016091776A1, published June 16, 2016. View Source
- [2] Spinaci A, et al. P2X3 Receptor Ligands: Structural Features and Potential Therapeutic Applications. Front Pharmacol. 2021;12:653561. View Source
